molecular formula C12H9N3O3S B5329769 (2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

(2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B5329769
M. Wt: 275.29 g/mol
InChI Key: ZZFMYKFCECXAMQ-VOTSOKGWSA-N
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Description

(2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a nitro group attached to the thiazole ring and a phenylprop-2-enamide moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Properties

IUPAC Name

(E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-10(7-6-9-4-2-1-3-5-9)14-12-13-8-11(19-12)15(17)18/h1-8H,(H,13,14,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFMYKFCECXAMQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Amidation: The nitrated thiazole is then reacted with (2E)-3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonylated thiazole derivatives.

Scientific Research Applications

(2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide involves its interaction with biological targets such as enzymes or receptors. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can disrupt cellular processes. The thiazole ring may also interact with specific molecular targets, leading to inhibition of enzyme activity or disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide: can be compared with other thiazole derivatives such as:

Uniqueness

  • The presence of the nitro group at the 5-position of the thiazole ring and the phenylprop-2-enamide moiety makes this compound unique. This structural arrangement imparts specific chemical and biological properties that differentiate it from other thiazole derivatives.

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